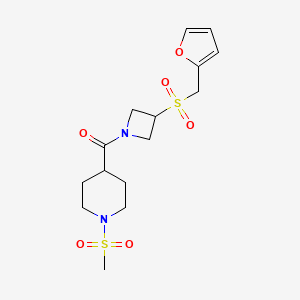

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C15H22N2O6S2 and its molecular weight is 390.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Behandlung von Lungenkarzinomen: Forscher haben eine neue Chalcon-Serie entwickelt, die diese Verbindung enthält und vielversprechend in der Behandlung von Lungenkrebs ist . Die Chalcone wurden mit verschiedenen spektroskopischen Methoden bestätigt. In-vitro-Studien mit dem MTT-Assay zeigten ihre zytotoxische Wirkung gegenüber Lungenkrebszelllinien (A549). Molekulare Docking-Studien untersuchten die Aktivität der effektivsten Chalcone, insbesondere 7b und 7c, genauer. Diese Verbindungen könnten potenzielle therapeutische Optionen für Lungenkrebspatienten bieten.

- Chalcone, einschließlich Derivaten dieser Verbindung, weisen entzündungshemmende Eigenschaften auf . Ihre konjugierte Doppelbindung und Carbonylgruppe tragen zu ihrer biologischen Wirkung bei. Durch die Modulation entzündlicher Signalwege könnten diese Verbindungen wertvoll bei der Behandlung von Entzündungen sein.

- Chalcone sind bekannt für ihre antioxidative Wirkung und schützen Zellen vor oxidativem Stress . Die Struktur der Verbindung deutet darauf hin, dass sie zur Eliminierung freier Radikale und zur Reduzierung oxidativer Schäden beitragen kann.

- Einige Chalcone zeigen antibakterielle Eigenschaften . Zwar gibt es nur begrenzte spezifische Studien zu dieser Verbindung, doch ihre strukturellen Merkmale stimmen mit denen überein, die mit antibakterieller Aktivität verbunden sind. Weitere Forschung ist erforderlich, um ihr Potenzial bei der Bekämpfung bakterieller Infektionen zu erforschen.

- Chalcone wurden als potenzielle antivirale Wirkstoffe untersucht . Obwohl es nur wenige Daten zu dieser speziellen Verbindung gibt, legt ihr Keto-ethylenisches System nahe, dass sie in die Replikationswege von Viren eingreifen könnte.

- Chalcone wurden auf ihre analgetischen Eigenschaften untersucht . Zwar fehlen direkte Beweise für diese Verbindung, doch ihre strukturelle Ähnlichkeit mit anderen analgetischen Chalconen rechtfertigt eine Untersuchung.

- Darüber hinaus können Chalcone eine Antithrombozyten-Wirkung aufweisen und die Blutgerinnung beeinflussen .

Antikrebs-Eigenschaften

Entzündungshemmende Wirkung

Antioxidatives Potenzial

Antibakterielle Wirkung

Antiviren-Anwendungen

Analgetische und Antithrombozyten-Wirkung

Biologische Aktivität

The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, often referred to as Furan-2-ylmethyl sulfonyl azetidine derivative, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a furan ring, an azetidine moiety, and a piperidine derivative, all of which contribute to its chemical reactivity and biological interactions.

Structural Characteristics

The unique structural components of this compound include:

- Furan Ring : Known for its electron-rich nature, facilitating interactions with various biological targets.

- Azetidine Ring : A four-membered nitrogen-containing ring that can influence pharmacokinetics and biological activity.

- Piperidine Group : Often associated with neuroactive compounds, this group can modulate receptor activity.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity to protein active sites, potentially leading to the inhibition of enzymes or modulation of receptor activities. The presence of the furan and azetidine rings allows for diverse interactions within biological systems.

Biological Activities

Research indicates that the compound may exhibit several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that the compound can inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.

- Anti-inflammatory Effects : The furan moiety may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : The sulfonamide functionalities have been linked to antibacterial activities against various pathogens.

Research Findings

Recent studies have focused on elucidating the compound's interaction profiles and biological efficacy:

Case Studies

- In Vitro Studies : Experiments conducted on various cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, suggesting its potential as an anticancer agent.

- Binding Affinity Studies : Radiolabeled ligand binding assays indicated high affinity for specific receptors involved in cancer progression, supporting its role as a therapeutic candidate.

Comparative Analysis

To better understand the significance of this compound, it is essential to compare it with similar structures:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-((Furan-2-ylmethyl)sulfonyl)azetidin derivatives | Similar furan and azetidine structures | Anticancer and anti-inflammatory |

| 1-(3-(sulfonyl)azetidin-1-yl)-2-(indol-1-yl)ethanone | Lacks furan component but retains azetidine | Moderate anticancer activity |

| 3-(furan-sulfonamide)azetidin derivatives | Related by sulfonamide functionality | Antibacterial properties |

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:

- Formation of Azetidine Ring : Cyclization reactions under acidic or basic conditions.

- Sulfonylation Reactions : Introduction of sulfonyl groups using sulfonyl chlorides in the presence of bases.

- Final Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods for attaching the piperidine moiety.

Eigenschaften

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6S2/c1-24(19,20)17-6-4-12(5-7-17)15(18)16-9-14(10-16)25(21,22)11-13-3-2-8-23-13/h2-3,8,12,14H,4-7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCXKWVVMQIZKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.